molecular formula C26H24N4O2S B14327256 Methanesulfonamide, N-(4-(benz(c)acridin-7-ylamino)-3-(dimethylamino)phenyl)- CAS No. 106543-00-4

Methanesulfonamide, N-(4-(benz(c)acridin-7-ylamino)-3-(dimethylamino)phenyl)-

Katalognummer: B14327256
CAS-Nummer: 106543-00-4
Molekulargewicht: 456.6 g/mol
InChI-Schlüssel: FDIZUUVSMFGSRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a benz©acridin-7-ylamino group and a dimethylamino group. The intricate structure of this compound makes it a subject of interest in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benz©acridine Core: The benz©acridine core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Dimethylation: The dimethylamino group is introduced via alkylation reactions using dimethylamine.

    Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the phenyl ring with methanesulfonyl chloride under basic conditions to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the amino groups, potentially converting them into amines or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitro compounds, and various electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- is studied for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under certain conditions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties.

Wirkmechanismus

The mechanism of action of Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to intercalate with DNA or bind to specific proteins, thereby modulating their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(methylamino)phenyl)-
  • Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(ethylamino)phenyl)-

Uniqueness

Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)- is unique due to the presence of both the benz©acridine core and the dimethylamino group. This combination imparts distinct electronic and steric properties, making it more versatile in various applications compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of Methanesulfonamide, N-(4-(benz©acridin-7-ylamino)-3-(dimethylamino)phenyl)-, covering its synthesis, reactions, applications, and unique features

Eigenschaften

CAS-Nummer

106543-00-4

Molekularformel

C26H24N4O2S

Molekulargewicht

456.6 g/mol

IUPAC-Name

N-[4-(benzo[c]acridin-7-ylamino)-3-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C26H24N4O2S/c1-30(2)24-16-18(29-33(3,31)32)13-15-23(24)28-26-20-10-6-7-11-22(20)27-25-19-9-5-4-8-17(19)12-14-21(25)26/h4-16,29H,1-3H3,(H,27,28)

InChI-Schlüssel

FDIZUUVSMFGSRY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC4=CC=CC=C4C3=NC5=CC=CC=C52

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.